Benzoic acid, 2-amino-, 2-(4-(4-chlorophenyl)-2-hydroxy-1,4-dioxo-2-butenyl)hydrazide, (Z)-
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Overview
Description
Benzoic acid, 2-amino-, 2-(4-(4-chlorophenyl)-2-hydroxy-1,4-dioxo-2-butenyl)hydrazide, (Z)- is a complex organic compound with significant potential in various scientific fields. This compound features a benzoic acid core substituted with an amino group and a hydrazide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-amino-, 2-(4-(4-chlorophenyl)-2-hydroxy-1,4-dioxo-2-butenyl)hydrazide, (Z)- typically involves the reaction of 2-amino benzoic acid with 4-(4-chlorophenyl)-2-hydroxy-1,4-dioxo-2-butenyl hydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-amino-, 2-(4-(4-chlorophenyl)-2-hydroxy-1,4-dioxo-2-butenyl)hydrazide, (Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino and hydrazide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives .
Scientific Research Applications
Benzoic acid, 2-amino-, 2-(4-(4-chlorophenyl)-2-hydroxy-1,4-dioxo-2-butenyl)hydrazide, (Z)- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Benzoic acid, 2-amino-, 2-(4-(4-chlorophenyl)-2-hydroxy-1,4-dioxo-2-butenyl)hydrazide, (Z)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds such as para-aminobenzoic acid and its analogs share structural similarities and are used in similar applications.
Hydrazide derivatives: These compounds, like hydrazones and quinazolines, exhibit similar chemical reactivity and biological activities.
Uniqueness
Benzoic acid, 2-amino-, 2-(4-(4-chlorophenyl)-2-hydroxy-1,4-dioxo-2-butenyl)hydrazide, (Z)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, hydrazide, and chlorophenyl groups makes it a versatile compound for various applications .
This detailed article provides an overview of the compound Benzoic acid, 2-amino-, 2-(4-(4-chlorophenyl)-2-hydroxy-1,4-dioxo-2-butenyl)hydrazide, (Z)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
149990-78-3 |
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Molecular Formula |
C17H14ClN3O4 |
Molecular Weight |
359.8 g/mol |
IUPAC Name |
2-amino-N'-[(Z)-4-(4-chlorophenyl)-4-hydroxy-2-oxobut-3-enoyl]benzohydrazide |
InChI |
InChI=1S/C17H14ClN3O4/c18-11-7-5-10(6-8-11)14(22)9-15(23)17(25)21-20-16(24)12-3-1-2-4-13(12)19/h1-9,22H,19H2,(H,20,24)(H,21,25)/b14-9- |
InChI Key |
XEXOZIWJEHQBED-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C(=O)/C=C(/C2=CC=C(C=C2)Cl)\O)N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C(=O)C=C(C2=CC=C(C=C2)Cl)O)N |
Origin of Product |
United States |
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